molecular formula C19H15F4N3OS B11249178 4-Fluoro-2-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole

4-Fluoro-2-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole

Cat. No.: B11249178
M. Wt: 409.4 g/mol
InChI Key: YIBGDXQKCZQWLO-UHFFFAOYSA-N
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Description

4-Fluoro-2-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole is a complex organic compound that features a benzothiazole core, a piperazine ring, and fluorinated benzoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

4-Fluoro-2-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of advanced materials with specific properties

Mechanism of Action

The mechanism of action of 4-Fluoro-2-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole involves its interaction with specific molecular targets. The fluorinated benzoyl group and the benzothiazole core are key to its activity, potentially interacting with enzymes or receptors in biological systems. The exact pathways and targets can vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoro-2-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole is unique due to its combination of a benzothiazole core, a piperazine ring, and fluorinated benzoyl groups. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs .

Properties

Molecular Formula

C19H15F4N3OS

Molecular Weight

409.4 g/mol

IUPAC Name

[4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone

InChI

InChI=1S/C19H15F4N3OS/c20-14-5-2-6-15-16(14)24-18(28-15)26-9-7-25(8-10-26)17(27)12-3-1-4-13(11-12)19(21,22)23/h1-6,11H,7-10H2

InChI Key

YIBGDXQKCZQWLO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NC3=C(C=CC=C3S2)F)C(=O)C4=CC(=CC=C4)C(F)(F)F

Origin of Product

United States

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